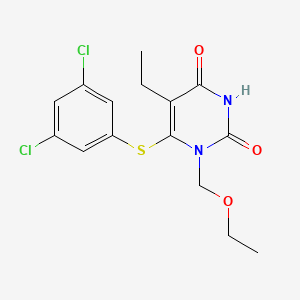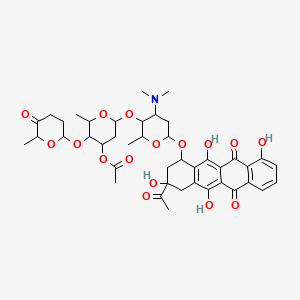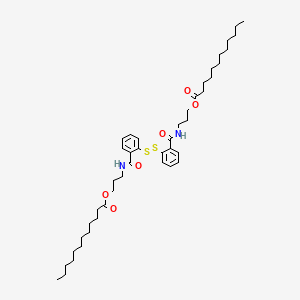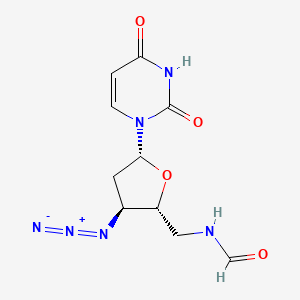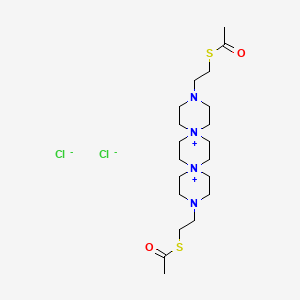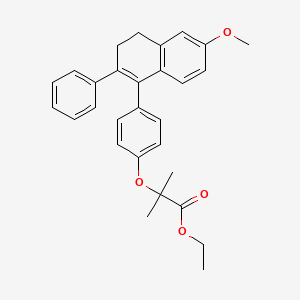
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthalene derivative: This involves the reaction of 6-methoxy-2-phenyl-1-tetralone with appropriate reagents to form the 3,4-dihydro-1-naphthyl derivative.
Phenoxy group introduction: The naphthalene derivative is then reacted with a phenol derivative under suitable conditions to introduce the phenoxy group.
Esterification: The final step involves the esterification of the resulting compound with propionic acid and ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. These include:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Propionic acid derivatives: Other compounds in this class include propionic acid, 3-(p-(2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester and propionic acid, 3-(p-(6-methoxy-2-phenyl-1-naphthyl)phenoxy)-, ethyl ester.
Naphthalene derivatives: Compounds such as 6-methoxy-2-phenyl-1-naphthyl and 3,4-dihydro-1-naphthyl derivatives.
Uniqueness
Propionic acid, 3-(p-(6-methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenoxy)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
102504-58-5 |
|---|---|
分子式 |
C29H30O4 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
ethyl 2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C29H30O4/c1-5-32-28(30)29(2,3)33-23-14-11-21(12-15-23)27-25(20-9-7-6-8-10-20)17-13-22-19-24(31-4)16-18-26(22)27/h6-12,14-16,18-19H,5,13,17H2,1-4H3 |
InChI 键 |
DQUMRYKIJVPTIT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


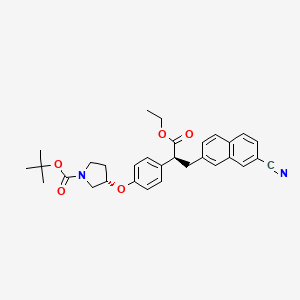
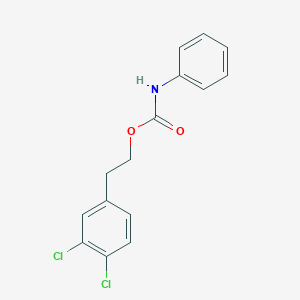
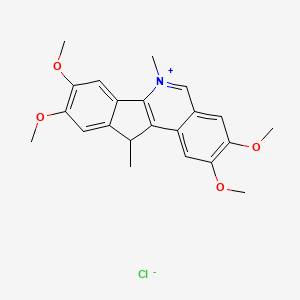
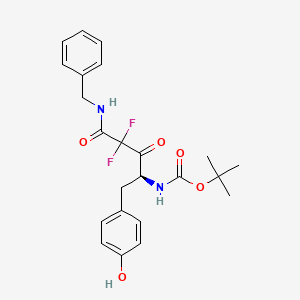
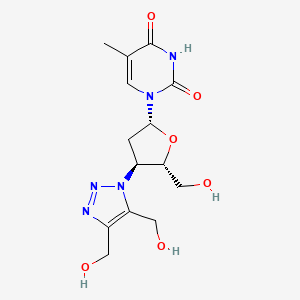
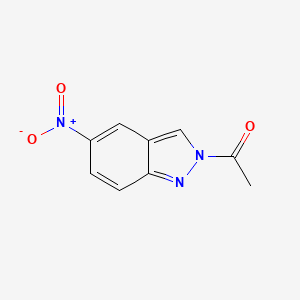
![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
